N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-phenyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- N-(2-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- N-(2-ethyl-6-methylphenyl)-2-(1,3-thiazol-4-yl)acetamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the thiazole ring and the phenyl group contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C20H20N2OS |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C20H20N2OS/c1-3-15-11-7-8-14(2)19(15)22-18(23)12-17-13-24-20(21-17)16-9-5-4-6-10-16/h4-11,13H,3,12H2,1-2H3,(H,22,23) |
InChI Key |
UWOLFVWTZSEYMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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